4-Fluoro-2-nitrobenzyl bromide
Overview
Description
4-Fluoro-2-nitrobenzyl bromide, also known as 1-Bromomethyl-4-fluoro-2-nitrobenzene, is an organic compound with the molecular formula C7H5BrFNO2. This compound is characterized by the presence of a bromomethyl group, a nitro group, and a fluorine atom attached to a benzene ring. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitrobenzyl bromide typically involves a multi-step process. One common method includes the nitration of 4-fluorotoluene to introduce the nitro group, followed by bromination to attach the bromomethyl group. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the bromination step involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-nitrobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Reduction: The primary product is 4-fluoro-2-aminobenzyl bromide.
Scientific Research Applications
4-Fluoro-2-nitrobenzyl bromide is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitrobenzyl bromide involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring and can be reduced to an amine, altering the compound’s chemical properties .
Comparison with Similar Compounds
- 4-Fluoro-3-methylbenzyl bromide
- 4-Bromo-2-fluorobenzyl bromide
- 2-Chloro-4-fluorobenzyl bromide
- 4-Nitrobenzyl bromide
- 2-Nitrobenzyl bromide
Uniqueness: 4-Fluoro-2-nitrobenzyl bromide is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which significantly affects its reactivity and chemical behavior. The combination of these substituents makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Biological Activity
4-Fluoro-2-nitrobenzyl bromide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound (C7H5BrFNO2) features a nitro group and a fluorine atom attached to a benzyl bromide structure. Its unique chemical properties contribute to its biological activity, especially in antimicrobial and anticancer applications.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in signal molecule biosynthesis. For example, derivatives of (2-nitrophenyl)methanol inhibit PqsD, an enzyme crucial for quorum sensing in Pseudomonas aeruginosa .
- Cell Signaling Interference : This compound can disrupt cell signaling pathways, affecting gene expression and cellular metabolism. This interference is particularly relevant in bacterial cells, where it can reduce biofilm formation and virulence .
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Nitro compounds are known for their antibacterial properties. Studies indicate that similar nitro-substituted benzyl compounds exhibit significant antibacterial effects against various pathogens .
- Antitumor Activity : Halogenated compounds, including those similar to this compound, have shown promise in anticancer applications due to their ability to induce apoptosis in cancer cells .
Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | Staphylococcus aureus |
2-Nitrobenzyl bromide | 16 | E. coli |
3-Fluoro-4-nitrophenoxy derivative | 4 | M. tuberculosis |
Note: MIC values are indicative of the minimum inhibitory concentration required to prevent bacterial growth.
Case Study: Antimicrobial Efficacy
A study on the synthesis and evaluation of nitro-substituted benzyl derivatives demonstrated that compounds with similar structures to this compound exhibited potent activity against Mycobacterium tuberculosis, with some derivatives showing MIC values as low as 4 µg/mL . This highlights the potential for developing new antitubercular agents based on this scaffold.
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of this compound are influenced by its molecular weight and solubility. Understanding these factors is crucial for assessing its bioavailability and therapeutic efficacy. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.
Properties
IUPAC Name |
1-(bromomethyl)-4-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRNHHKYVFAXCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509231 | |
Record name | 1-(Bromomethyl)-4-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76437-44-0 | |
Record name | 1-(Bromomethyl)-4-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-nitrobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.